molecular formula C10H6O8 B1605820 Benzene-1,2,3,4-tetracarboxylic acid CAS No. 476-73-3

Benzene-1,2,3,4-tetracarboxylic acid

Cat. No. B1605820
CAS RN: 476-73-3
M. Wt: 254.15 g/mol
InChI Key: GCAIEATUVJFSMC-UHFFFAOYSA-N
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Description

Benzene-1,2,3,4-tetracarboxylic acid, also known as Mellophanic acid, is a compound with the molecular formula C10H6O8 . It has a molecular weight of 254.15 g/mol . It is used as a ligand in the synthesis of a wide range of metal-organic frameworks (MOFs) and coordination polymers .


Molecular Structure Analysis

The molecular structure of Benzene-1,2,3,4-tetracarboxylic acid can be represented by the canonical SMILES notation: C1=CC(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O . The crystal structure of the compound has been studied, with the Hermann-Mauguin space group symbol being P -1 .


Chemical Reactions Analysis

Benzene-1,2,3,4-tetracarboxylic acid is used in the construction of alkali and alkaline earth coordination polymers . In one study, 1D Co (II)-carboxylate chains were linked together by the organic moiety of BTC 4− ligands, forming a 3D coordination polymer .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzene-1,2,3,4-tetracarboxylic acid include a molecular weight of 254.15 g/mol, a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 8, and a Rotatable Bond Count of 4 . More detailed thermochemical data can be found in the Thermodynamics Research Center (TRC) database .

Scientific Research Applications

Catalysis and Reaction Efficiency

Benzene-1,2,3,4-tetracarboxylic acid, as a key building block, contributes to the development of metal-organic frameworks (MOFs) with catalytic properties. For instance, a study revealed that MOFs featuring metalloporphyrin struts exhibit high efficiency in catalyzing acyl-transfer reactions, attributed to their ability to preconcentrate substrates within their porous structures (Shultz et al., 2009).

Material Science and Polymer Chemistry

In material science, benzene-1,2,3,4-tetracarboxylic acid plays a crucial role in synthesizing coordination solids with divalent metal ions, leading to materials with potential applications in electronics and catalysis. For example, crystallization with Co, Mn, or Zn ions yields coordination solids exhibiting unique structural properties, which are of interest for their electronic and catalytic applications (Plater et al., 2001).

Coordination Chemistry

In coordination chemistry, benzene-1,2,3,4-tetracarboxylic acid is utilized to create novel coordination polymers with diverse structures and properties. A study focused on synthesizing lanthanide-based coordination polymers, where the acid acts as a ligand, demonstrated significant enhancements in luminescence, offering potential applications in optical devices and sensors (Freslon et al., 2016).

Hydrothermal Synthesis

Benzene-1,2,3,4-tetracarboxylic acid is also instrumental in hydrothermal synthesis processes, leading to the creation of polymeric metal carboxylates. These materials are characterized by their sheet structures and distorted octahedral coordination environment, highlighting the versatility of the acid in synthesizing complex structures with potential industrial applications (Qi et al., 2005).

Future Directions

Benzene-1,2,3,4-tetracarboxylic acid has potential for future applications in organic materials chemistry . Its use as a ligand in the synthesis of MOFs and coordination polymers suggests potential for the design of materials with tailored properties . Furthermore, the successful synthesis of desirable ortho-diimide products suggests potential for the development of new synthetic methods .

properties

IUPAC Name

benzene-1,2,3,4-tetracarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O8/c11-7(12)3-1-2-4(8(13)14)6(10(17)18)5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAIEATUVJFSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197218
Record name Benzene-1,2,3,4-tetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-1,2,3,4-tetracarboxylic acid

CAS RN

476-73-3
Record name 1,2,3,4-Benzenetetracarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-1,2,3,4-tetracarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene-1,2,3,4-tetracarboxylic acid
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Record name Benzene-1,2,3,4-tetracarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
LI Smith, EJ Carlson - Journal of the American Chemical Society, 1939 - ACS Publications
Three ethyltrimethylbenzenes, namely, 3-and 5-ethylpseudocumenes and ethylmesitylene, have been preparedin quantity and certain of their physical properties have been determined…
Number of citations: 8 pubs.acs.org
KL Zhong - Acta Crystallographica Section C: Crystal Structure …, 2013 - scripts.iucr.org
Two products from the proton-transfer reactions of benzene-1,2,4,5-tetracarboxylic acid (pyromellitic acid, PMA) with 2,2′-biimidazole and 4,4′-dimethyl-2,2′-bipyridine, namely 2,2′…
Number of citations: 2 scripts.iucr.org
JY Hu, J Wen, XG Yang, M Chen, CS Liu - Inorganic Chemistry …, 2013 - Elsevier
One new 3-D open lanthanide–organic framework {[La 2 (L) 1.5 (H 2 O) 4 ]∙2.75H 2 O} ∞ (1) (L=benzene-1,2,3,4-tetracarboxylate) was synthesized and characterized by elemental …
Number of citations: 13 www.sciencedirect.com
DE Read, CB Purves - Journal of the American Chemical Society, 1952 - ACS Publications
Certain published information about the above acids was checked and used to separate them systematicallyby means of barium salts insoluble at p¥ L 10 and by means of the varying …
Number of citations: 32 pubs.acs.org
R Wu, T Zhang, X Qiao, L Yang, J Zhang… - Journal of Coordination …, 2008 - Taylor & Francis
Full article: Structurally different cadmium(II) and lead(II) supramolecular polymers with the same benzene-1,2,3,4-tetracarboxylate dianion as bridging ligands from hydrothermal …
Number of citations: 1 www.tandfonline.com
O Wintersteiner, M Moore… - Journal of the American …, 1953 - ACS Publications
Method A.—A mixture of 13.5 g.(0.065 mole) of p-(a-hydroxyethyl)-phenylmethylcarbinol acetate, 20 g.(0.2 mole) of acetic anhydride, and 5 drops ofpyridine was heated on the steam-…
Number of citations: 6 pubs.acs.org
H Bamford, JL Simonsen - Journal of the Chemical Society …, 1910 - pubs.rsc.org
… Having shown conclusively that prehnitic acid is benzene1 : 2 : 3 : 5-teti-acarboxylic acid, it seemed that mellophanic acid must be benzene-1 : 2 : 3 : 4-tetracarboxylic acid, but in order …
Number of citations: 11 pubs.rsc.org
W Carruthers, JD Gray - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… The adduct of 1 : 2 : 3 : 4 : 5 : 6hexamethylnaphthalene would have afforded benzene-1 : 2 : 3 : 4-tetracarboxylic acid on oxidation. In addition, we synthesised 1 : 2 : 3 : 4 : 5 : 6-…
Number of citations: 3 pubs.rsc.org
LI Smith, GD Byrkit - Journal of the American Chemical Society, 1933 - ACS Publications
No proof of the constitution of the three isomeric benzene tetracarboxylic acids has apparently been offered in which they have been converted into compounds of known orientation. …
Number of citations: 11 pubs.acs.org
MM Blight, JJW Coppen, JF Grove - Chemical Communications …, 1968 - pubs.rsc.org
INSPECTIOX of the structure (11) of viridin, the highly active antifungal metabolic product of Gliocludium virens, strongly suggested1 a steroidal biogenetic pathway from (R)-mevalonic …
Number of citations: 11 pubs.rsc.org

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